3-甲基氮杂环丁烷-3-醇

描述

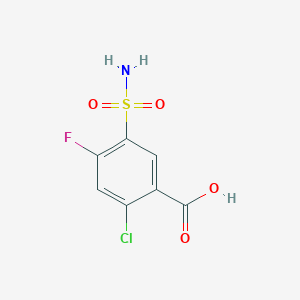

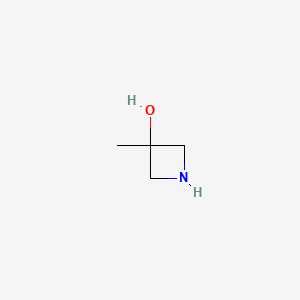

3-Methylazetidin-3-ol is a heterocyclic compound with the molecular formula C4H9NO . It has a molecular weight of 87.12 g/mol . The compound is also known by other synonyms such as 3-Hydroxy-3-methylazetidine and 3-methyl-3-azetidinol .

Molecular Structure Analysis

The IUPAC name for 3-Methylazetidin-3-ol is 3-methylazetidin-3-ol . The InChI code is InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 . The Canonical SMILES is CC1(CNC1)O .Physical And Chemical Properties Analysis

3-Methylazetidin-3-ol has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 87.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 6 .科学研究应用

医药:抗菌剂

3-甲基氮杂环丁烷-3-醇:已被确定为开发新型抗菌剂的潜在支架。 其结构有利于对其进行修饰,以增强其与细菌酶或蛋白质的相互作用,从而有可能开发出新型抗生素 .

农业:除草剂开发

在农业中,3-甲基氮杂环丁烷-3-醇可用于开发新型除草剂。 其氮杂环丁烷环可用于破坏植物生长过程,为控制对现有除草剂具有抗性的杂草种群提供一种新方法 .

材料科学:聚合物合成

该化合物的独特环状结构使其成为制造具有潜在材料科学应用的创新聚合物的候选材料。 这些聚合物可能具有适用于工业应用的独特性能,例如增强的耐用性或柔韧性 .

工业化学:催化剂

3-甲基氮杂环丁烷-3-醇:由于其与金属配位的能力,可能在催化体系中用作配体。 这可能导致工业化学反应中更有效的催化过程,从而降低能耗并提高产量 .

环境科学:污染修复

可以探索这种化合物在环境修复技术中的应用。 其化学性质可能使其能够与污染物结合,从而促进其从水或土壤中去除 .

生物化学:酶抑制

在生物化学中,3-甲基氮杂环丁烷-3-醇可用于研究酶机制。 它可能作为某些酶的抑制剂,有助于阐明其功能,并可能导致新药的开发 .

药理学:药物递送系统

3-甲基氮杂环丁烷-3-醇中的氮杂环丁烷环可用于创建前药或增强现有药物的递送。 其结构可能允许更好地跨细胞膜转运,从而提高药物的功效 .

有机化学:复杂分子的合成

最后,在有机化学中,3-甲基氮杂环丁烷-3-醇对复杂分子的合成具有价值。 其反应性可用于构建更大、更复杂的结构,这在开发新有机化合物中至关重要 .

生化分析

Biochemical Properties

3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in 3-Methylazetidin-3-ol allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .

Cellular Effects

The effects of 3-Methylazetidin-3-ol on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions

Molecular Mechanism

At the molecular level, 3-Methylazetidin-3-ol exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-Methylazetidin-3-ol are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability

Metabolic Pathways

Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3-Methylazetidin-3-ol within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments

Subcellular Localization

Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell

属性

IUPAC Name |

3-methylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLAEUFQUOXALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468266 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256931-54-1 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)